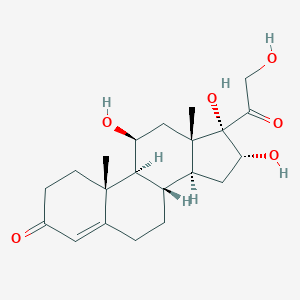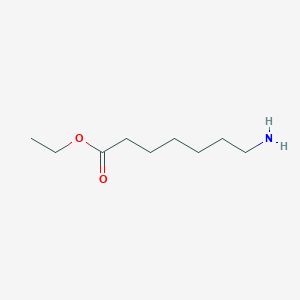
11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related steroids, such as 19,21-dihydroxypregn-4-ene-3,20-dione and 11β,19,21-trihydroxypregn-4-ene-3,20-dione, involves complex procedures including the hypoiodite reaction, Henbest acetoxylation, and oxidation steps. These processes highlight the intricate steps required to introduce hydroxyl groups at specific positions on the steroid nucleus (Kirk & Yeoh, 1983).
Molecular Structure Analysis
The structure of steroids is crucial for their biological and chemical properties. Studies on similar compounds involve characterizing their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These techniques are essential for understanding the molecular framework and functional groups present in the molecule, which are critical for its reactivity and interactions (García‐Martínez et al., 1993).
Chemical Reactions and Properties
Steroids undergo a variety of chemical reactions, including halogenation, epoxidation, and hydroxylation, that modify their structure and enhance their biological activities. For instance, introducing a halogen atom at specific positions can prevent rearrangements and stabilize the molecule for further chemical modifications (Toscano et al., 1977).
Physical Properties Analysis
The physical properties of steroids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the purification, formulation, and application of steroid-based compounds. For example, modifications in the steroid nucleus can significantly alter these physical properties, impacting their utility in various scientific applications (Shan et al., 2009).
Aplicaciones Científicas De Investigación
Hormone Regulation and Metabolic Syndrome
11Beta-hydroxysteroid dehydrogenase Type 1 and Its Role in Metabolic Syndrome :The enzyme 11Beta-HSD1, by converting inactive glucocorticoids to their active forms, significantly impacts the HPA axis, metabolic syndrome, and immune responses. Studies on genetic defects in 11Beta-HSD1 action revealed abnormalities in the HPA axis with consequences like hyperandrogenism. Experimental studies emphasize 11Beta-HSD1's role in metabolic syndrome and its potential as a therapeutic target through chemical inhibitors, highlighting its critical contribution to normal immune function and metabolic health (Cooper & Stewart, 2009).
Diet and Obesity
Impact of Diet on 11Beta-Hydroxysteroid Dehydrogenase-1 and Obesity :The enzyme's activity in regulating intracellular cortisol concentrations, especially in the context of obesity, is modulated by dietary composition. This review integrates evidence suggesting dietary composition's primary role in increasing intracellular cortisol, thereby contributing to excessive adiposity. It further discusses the linkage between 11Beta-HSD-1, the pentose phosphate pathway, and other metabolic pathways, underscoring diet's significant influence on this enzyme's activity and obesity's pathogenesis (London & Castonguay, 2009).
Mecanismo De Acción
Target of Action
It is mentioned that it is a metabolite of budesonide , an anti-inflammatory glucocorticoid .
Mode of Action
As a metabolite of Budesonide , it may share similar mechanisms, which involve binding to glucocorticoid receptors and modulating gene transcription to exert anti-inflammatory effects .
Biochemical Pathways
Given its relation to Budesonide , it may influence pathways related to inflammation and immune response .
Result of Action
As a metabolite of Budesonide , it may contribute to the overall anti-inflammatory effects of the parent compound .
Direcciones Futuras
Propiedades
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPRYYSTJMNHSK-ILNISADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922287 | |
| Record name | 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
CAS RN |
1171-81-9 | |
| Record name | 16α-Hydroxycortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)










